[4-(1,3-benzodioxol-5-ylmethyl)piperazino](4-ethylphenyl)methanone
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Overview
Description
4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is a complex organic compound that features a piperazine ring substituted with a benzodioxole group and an ethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde. The piperazine ring is then introduced via a nucleophilic substitution reaction with an appropriate halide. The final step involves the coupling of the benzodioxole-piperazine intermediate with 4-ethylbenzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone can undergo various chemical reactions, including:
Oxidation: The benzodioxole group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone involves its interaction with specific molecular targets. The benzodioxole group can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone: Similar structure but with a methyl group instead of an ethyl group.
4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone: Similar structure but with a chlorine atom instead of an ethyl group.
4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone: Similar structure but with a fluorine atom instead of an ethyl group.
Uniqueness
The presence of the ethyl group in 4-(1,3-benzodioxol-5-ylmethyl)piperazinomethanone imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-2-16-3-6-18(7-4-16)21(24)23-11-9-22(10-12-23)14-17-5-8-19-20(13-17)26-15-25-19/h3-8,13H,2,9-12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOPFXHVVRUZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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